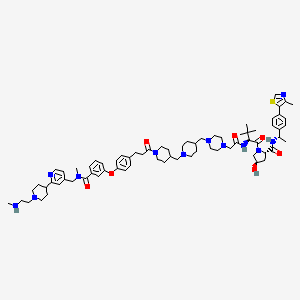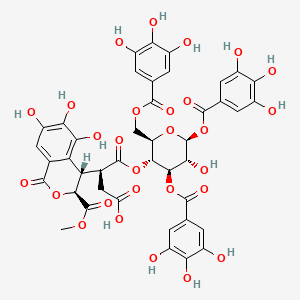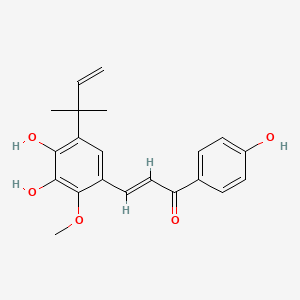
l-Gatifloxacin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
l-Gatifloxacin-d4: is a deuterium-labeled version of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of gatifloxacin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of l-Gatifloxacin-d4 involves the incorporation of deuterium atoms into the gatifloxacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in gatifloxacin with deuterium atoms using deuterated solvents and catalysts.
Chemical Synthesis: Deuterium-labeled precursors are used in the chemical synthesis of gatifloxacin to incorporate deuterium atoms at specific positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or chemical synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: l-Gatifloxacin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which are used to study its pharmacokinetics and metabolic pathways .
Applications De Recherche Scientifique
l-Gatifloxacin-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of gatifloxacin in the body.
Metabolic Pathway Analysis: Tracing the metabolic pathways of gatifloxacin using deuterium labeling.
Drug Development: Evaluating the efficacy and safety of gatifloxacin and its derivatives in preclinical and clinical studies.
Biological Research: Investigating the interactions of gatifloxacin with biological targets, such as bacterial enzymes.
Industrial Applications: Used in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
The mechanism of action of l-Gatifloxacin-d4 is similar to that of gatifloxacin. It works by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively kills bacteria and prevents their proliferation .
Comparaison Avec Des Composés Similaires
Gatifloxacin: The non-deuterated version of l-Gatifloxacin-d4.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: A fluoroquinolone with a broader spectrum of activity.
Ciprofloxacin: An older fluoroquinolone with a similar antibacterial spectrum.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C19H22FN3O4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |
Clé InChI |
XUBOMFCQGDBHNK-RRUSYNGWSA-N |
SMILES isomérique |
[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)




![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)








